molecular formula C15H16Cl3NO B1397652 3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride CAS No. 1220032-66-5

3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride

Cat. No. B1397652
M. Wt: 332.6 g/mol
InChI Key: FZRGFUFVYGTZEU-UHFFFAOYSA-N
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Description

3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride, also known as 3-DNP or DNP, is an organic compound with a wide range of applications in scientific research. It is a synthetic derivative of piperidine and contains a naphthyl group substituted with two chlorine atoms. The compound is used in various laboratory experiments for its ability to selectively inhibit the activity of certain enzymes, as well as its ability to increase the rate of chemical reactions.

Scientific Research Applications

Growth-Promoting Activity

3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride and its derivatives have been studied for their potential growth-promoting activity. For instance, a compound structurally similar to 3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride, specifically 1-Methyl-4-[3-(2-naphthyloxy)prop-1-ynyl]piperidin-4-ol hydrochloride, demonstrated significant growth-promoting activity. This was observed upon the pre-sowing treatment of beetroot seeds and potatoes, where it increased productivity by approximately 20% (Omirzak et al., 2013).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of compounds related to 3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride have been extensively studied. For example, the crystal and molecular structure of 4-carboxypiperidinium chloride (a compound with a piperidine structure similar to the query compound) was characterized using X-ray diffraction and computational methods. Such studies provide insight into the molecular conformation and interactions within the crystal structure, offering valuable information for understanding the chemical and physical properties of these compounds (Szafran et al., 2007).

Synthesis and Characterization of Derivatives

Various derivatives of 3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride have been synthesized and characterized for different purposes. Studies focus on synthesizing novel derivatives, determining their molecular structure, and evaluating their potential biological activities. Such research provides a foundation for the development of compounds with potential applications in various fields, such as pharmaceuticals and agriculture (Badawy et al., 2008).

properties

IUPAC Name

3-(2,4-dichloronaphthalen-1-yl)oxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO.ClH/c16-13-8-14(17)15(12-6-2-1-5-11(12)13)19-10-4-3-7-18-9-10;/h1-2,5-6,8,10,18H,3-4,7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRGFUFVYGTZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride

CAS RN

1220032-66-5
Record name Piperidine, 3-[(2,4-dichloro-1-naphthalenyl)oxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220032-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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